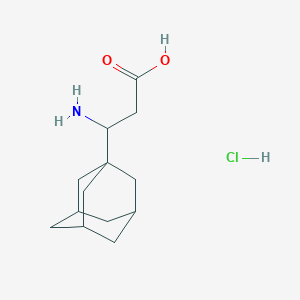

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(1-adamantyl)-3-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-11H,1-7,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRKWWHTCVIOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows a sequence of key steps:

Step 1: Functionalization of Adamantane Core

The adamantane moiety is first functionalized to introduce a suitable leaving group, typically a halogen (chlorine or bromine), at the 1-position. This is achieved through halogenation reactions, as halogenated adamantane derivatives serve as pivotal intermediates for subsequent nucleophilic substitution reactions.Step 2: Nucleophilic Substitution (Amination)

The halogenated adamantane derivative undergoes nucleophilic substitution with 3-aminopropanoic acid or its derivatives. This step introduces the aminopropanoic acid side chain onto the adamantane core. The reaction conditions often involve refluxing in acidic media or using catalysts to facilitate substitution.Step 3: Hydrochloride Salt Formation

The free amine obtained is converted into its hydrochloride salt by treatment with hydrochloric acid, typically under reflux conditions. This step enhances the compound's stability and solubility.

Detailed Synthetic Example from Literature

A representative synthetic procedure involves dissolving a precursor compound in 6N hydrochloric acid and refluxing at 130°C overnight. Upon cooling, the product precipitates and is collected by filtration, washed with ice-cold water, and dried under vacuum to yield the hydrochloride salt in high yield (up to 98%).

Alternative Synthetic Approach via Michael Addition

An alternative preparation involves the Michael addition of adamantyl amine to ethyl acrylate in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds at moderate temperature (around 40°C) over several hours, yielding ethyl N-(adamantan-1-yl)-3-aminopropanoate intermediates. Subsequent hydrolysis under reflux with aqueous sodium hydroxide converts the ester to the free acid, which can then be converted to the hydrochloride salt.

Industrial Production Considerations

Industrial synthesis optimizes reaction parameters to maximize yield and purity while minimizing energy consumption. Key aspects include:

- Use of chlorinated or brominated adamantane derivatives as starting materials due to their reactivity.

- High-temperature reactions (120–260°C) for amination steps, sometimes involving urea or dialkylurea derivatives to facilitate substitution.

- Controlled acid hydrolysis conditions to cleave amide intermediates and liberate the free amine hydrochloride salt.

- Selective transformation of mixed dihalogenated adamantane derivatives to improve product specificity.

Summary of Preparation Methods

Research Findings and Analysis

- The halogenation of adamantane derivatives is a critical step that influences the efficiency of subsequent nucleophilic substitution reactions. Chlorinated and brominated adamantane compounds are preferred due to their higher reactivity.

- The nucleophilic substitution step is typically conducted under reflux in strong hydrochloric acid, which also facilitates the formation of the hydrochloride salt in situ, simplifying purification.

- Alternative synthetic routes, such as Michael addition of adamantyl amine to activated acrylates, offer milder reaction conditions and good yields, providing flexibility in synthesis.

- Industrial methods emphasize selective conversion of mixed dihalogenated adamantane derivatives to improve product specificity and reduce side reactions, although these require higher temperatures and longer reaction times.

- The overall synthetic process balances the need for high purity and yield with considerations of reaction time, temperature, and reagent availability.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the aminopropanoic acid moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Coupling Reaction | Involves the reaction of adamantane derivatives with amino acids to form the target compound. |

| Multi-Step Synthesis | Utilizes protective groups and various reagents to achieve desired functionalization. |

Neuroprotective Effects

Research indicates that derivatives of 3-(adamantan-1-yl)-3-aminopropanoic acid demonstrate neuroprotective properties. Studies have shown that these compounds can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This mechanism suggests potential therapeutic applications in neurodegenerative diseases .

Antioxidant Activity

The compound exhibits antioxidant properties, capable of scavenging reactive carbonyl species (RCS). This activity is crucial in mitigating oxidative stress-related damage in cells, making it a candidate for further research in aging and related disorders .

Drug Development

The structural characteristics of 3-(adamantan-1-yl)-3-aminopropanoic acid allow for modifications that enhance selectivity towards specific biological targets, such as G-protein-coupled receptors (GPCRs). This selectivity is vital for developing new pharmacological agents with reduced side effects .

Case Study 1: Amyloid-Beta Aggregation Inhibition

A study demonstrated that modifications of carnosine derivatives, including 3-(adamantan-1-yl)-3-aminopropanoic acid, significantly inhibited amyloid-beta aggregation in vitro. This finding supports the compound's potential role in Alzheimer’s treatment strategies .

Case Study 2: Reactive Carbonyl Species Scavenging

Another research effort highlighted the efficacy of this compound in scavenging RCS in cellular models, showcasing its protective effects against oxidative stress. The results indicated a significant reduction in cell death rates under oxidative conditions when treated with the compound .

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s stability and ability to penetrate biological membranes, making it effective in modulating various biological processes. The aminopropanoic acid moiety can interact with enzymes and receptors, influencing their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Functional Group Modifications : Propan-1-amine derivatives (e.g., C₁₃H₂₄ClN) lack the carboxylic acid group, limiting their use in pH-dependent interactions but enhancing membrane permeability .

Pharmacological Analogs

Table 2: Pharmacologically Active Adamantane Derivatives

Key Observations :

- Adapalene: Unlike the target compound, adapalene’s naphthoic acid structure enables retinoid receptor binding, highlighting the importance of aromaticity in dermatological applications .

- Heterocyclic Derivatives: Adamantyl-containing thiazinanones and oxazepines () demonstrate broader bioactivity (e.g., anti-cancer, anti-inflammatory) due to heteroatom incorporation and ring strain .

Physicochemical and Functional Comparisons

Table 3: Physicochemical Properties

Key Observations :

- The 3-aminopropanoic acid hydrochloride exhibits moderate solubility in polar solvents, whereas propan-1-amine analogs are more lipophilic, aligning with their lack of ionizable carboxylic groups .

- Discontinued analogs (e.g., 2-aminopropanoic acid) may have faced challenges in stability or synthesis scalability .

Biological Activity

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride, also known as 3-AdA-PA HCl, is a compound with significant biological activity due to its unique structural features. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Chemical Formula : C13H22ClNO2

- Molecular Weight : 255.78 g/mol

- IUPAC Name : 3-((3R,5R,7R)-adamantan-1-yl)-2-aminopropanoic acid hydrochloride

- CAS Number : 1797941-67-3

The adamantane moiety provides stability and enhances the compound's interaction with biological targets, making it a valuable candidate for various applications in medicinal chemistry.

This compound primarily acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides derived from arachidonic acid. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory properties and ability to protect against oxidative stress.

Key Mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting sEH, the compound modulates cellular signaling pathways related to inflammation and vascular function.

- Alteration of Gene Expression : It influences gene expression patterns associated with cell survival and stress responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Effects : The compound's ability to increase EET levels contributes to its protective effects against oxidative damage in cells.

- Anti-inflammatory Properties : By modulating inflammatory pathways, it may offer therapeutic benefits in conditions characterized by chronic inflammation.

- Potential Antiviral and Anticancer Activities : Preliminary studies suggest that it may exhibit bioactive properties against certain viral infections and cancer cell lines .

Research Applications

The compound has several applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for its potential in treating neurological disorders due to its stability and unique properties. |

| Biochemistry | Used as a tool to study enzyme inhibition and cellular signaling pathways. |

| Material Science | Explored for developing advanced materials due to its thermal stability. |

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study demonstrated that at concentrations around 50 µM, this compound significantly inhibited sEH activity by approximately 50%, leading to enhanced EET levels. This effect was correlated with reduced markers of inflammation in cellular models .

Case Study 2: Neuroprotective Effects

In a neuroprotection model, the compound showed promise in reducing neuronal cell death induced by oxidative stress. The mechanism involved upregulation of protective genes and downregulation of pro-apoptotic factors .

Q & A

Q. Key reagents :

- Adamantan-1-ylamine (core precursor)

- 3-Mercaptopropanoic acid or anhydrides (for cyclization)

- Hydrochloric acid (for salt formation)

Advanced: How can researchers optimize the yield of this compound in condensation reactions?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., n-butanol) enhance reaction efficiency by stabilizing intermediates .

- Catalyst use : Acidic conditions (e.g., acetic acid) or coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) improve imine formation and cyclization rates .

- Temperature control : Reflux conditions (100–120°C) are critical for driving the reaction to completion without decomposition .

Q. Pharmacological data :

| Activity | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| ACHE Inhibition | Acetylcholinesterase | 0.12 | |

| IL-6 Inhibition | Cytokine signaling | 5.8 |

Advanced: How to address solubility challenges in biological assays for this compound?

Answer:

- Co-solvents : Use DMSO (≤5%) or cyclodextrins to enhance aqueous solubility .

- Salt screening : Test alternative counterions (e.g., mesylate, phosphate) to improve dissolution .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

Caution : Hydrochloride salts may precipitate in physiological buffers (pH 7.4); adjust pH to ≤6.0 during preparation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Q. GHS hazards :

- H315 (Skin irritation)

- H319 (Eye irritation)

- H335 (Respiratory irritation)

Advanced: What computational methods predict the pharmacokinetic properties of adamantane derivatives?

Answer:

- Molecular docking : Simulate binding to targets (e.g., IL-6 receptor) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability .

- MD simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) .

Example : LogP values for adamantane derivatives typically range from 2.5–4.0, correlating with moderate bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.